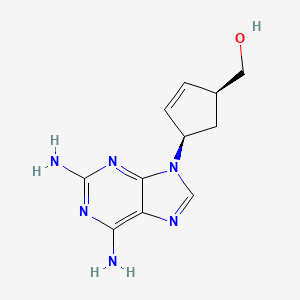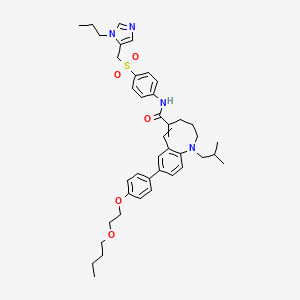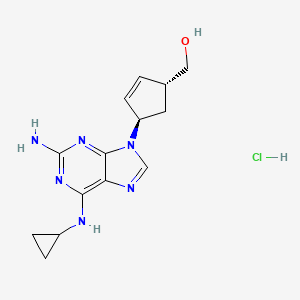
Fasudil Pyridine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fasudil Pyridine N-Oxide is a derivative of Fasudil, a potent Rho-kinase inhibitor and vasodilator. Fasudil has been widely used for the treatment of cerebral vasospasm and pulmonary hypertension . This compound retains the core structure of Fasudil but includes an N-oxide functional group, which can significantly alter its chemical properties and biological activities.
作用机制
Mode of Action
Fasudil interacts with its targets, the Rho-associated protein kinases, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .
Biochemical Pathways
Fasudil affects several biochemical pathways. It has been found to reduce the expression of inflammatory factors and alleviate the inflammatory and oxidative damage induced by lipopolysaccharide (LPS) in rat pulmonary microvascular endothelial cells via the ROS-NF-κB signaling pathway . Additionally, it has been shown to recover methylmercury-induced axonal degeneration .
Pharmacokinetics
It is known that the half-life of fasudil, the parent compound, is 076 hours . The absorption, distribution, metabolism, and excretion properties of Fasudil Pyridine N-Oxide need further investigation.
Result of Action
Fasudil has been shown to have various molecular and cellular effects. It increases the expression of tight junction protein claudin-5, enhancing barrier properties in a concentration-dependent manner . It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and elevates the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce inflammatory injury, which Fasudil has been shown to effectively prevent . .
生化分析
Biochemical Properties
Fasudil Pyridine N-Oxide, like its parent compound Fasudil, is likely to interact with various enzymes and proteins. Fasudil is known to be a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays a crucial role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Therefore, it is plausible that this compound may also interact with these biomolecules and exert similar effects.
Cellular Effects
This compound is expected to have significant effects on various types of cells and cellular processes. For instance, Fasudil has been shown to reduce the aggregation of α-synuclein in models of Parkinson’s disease . It also exerts a cardio-protective function in animal models of myocardial ischemia/reperfusion injury . Given these findings, this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Fasudil. Fasudil is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . Therefore, this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on Fasudil have shown that it can improve motor and cognitive functions in α-SynA53T mice, a model of Parkinson’s disease . Additionally, Fasudil has been shown to reduce the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells .
Dosage Effects in Animal Models
Studies on Fasudil have shown that it reduces myocardial infarct size, lowers levels of cardiac enzymes and cardiac troponin T, and improves systolic and diastolic functions in animal models of myocardial ischemia/reperfusion injury .
Metabolic Pathways
Fasudil has been shown to inhibit the Rho/ROCK signaling pathway , which plays a crucial role in various biological processes ranging from cytoskeletal reorganization and migration to gene expression .
准备方法
The synthesis of Fasudil Pyridine N-Oxide typically involves the oxidation of Fasudil or its derivatives. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and other peracids . The reaction conditions often involve mild temperatures and solvents such as methanol or dichloromethane to ensure high yields and purity . Industrial production methods may utilize continuous flow microreactor technology to enhance safety and efficiency .
化学反应分析
Fasudil Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidative conditions.
Reduction: The N-oxide can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen peroxide, m-CPBA, and reducing agents like zinc.
科学研究应用
Fasudil Pyridine N-Oxide has a wide range of scientific research applications:
相似化合物的比较
Fasudil Pyridine N-Oxide can be compared with other similar compounds such as:
Hydroxyfasudil: A metabolite of Fasudil with potent ROCK inhibitory activity but limited by rapid metabolism and poor blood-brain barrier penetration.
Pyridine N-Oxides: A class of compounds known for their mild Lewis base properties and ability to activate Lewis acidic parts of molecules.
Other Rho-kinase inhibitors: Compounds like Y-27632 and H-1152, which also inhibit ROCK but may differ in their selectivity and pharmacokinetic profiles.
This compound stands out due to its unique combination of potent ROCK inhibition and the presence of the N-oxide group, which can enhance its chemical reactivity and biological activity.
属性
CAS 编号 |
186544-56-9 |
|---|---|
分子式 |
C14H17N3O3S |
分子量 |
307.37 |
外观 |
White powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, 2-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)




![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
